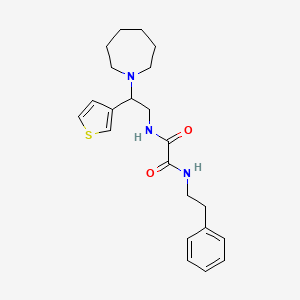

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide, commonly known as AZD5363, is a small molecule inhibitor that targets the protein kinase B (PKB/AKT) pathway. This pathway is involved in several cellular processes, including cell proliferation, survival, and metabolism. AZD5363 has gained attention in the scientific community due to its potential in cancer treatment and other diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has been conducted on synthesizing and characterizing novel compounds with structural similarities to N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide, aiming to explore their thermal, optical, and electrochemical properties. For example, the synthesis of new copolymers of thiophenes containing azobenzene moieties in the side chain has been reported, with detailed analysis of their regio-regular structure, thermal stability, and solvatochromic behavior (Tapia et al., 2010).

Biological Properties

The antibacterial and cholinolytic activities of aminoalkyl esters derived from substituted acetic and propionic acids, which share a structural motif with the target compound, have been studied. These derivatives exhibited significant antibacterial activity and pronounced peripheral n-cholinolytic activity (Isakhanyan et al., 2013).

Catalytic Applications

The palladium-catalyzed C–H arylation of thioamides, including structures similar to N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide, has been explored for the enantioselective functionalization of aza-heterocycles. This method provides a versatile approach to the synthesis of α-arylated amines, essential in drug discovery and asymmetric synthesis (Jain et al., 2016).

Material Science Applications

The development of structurally diverse libraries through alkylation and ring closure reactions, starting from thiophene-based compounds, demonstrates the potential of these molecules in creating novel materials with unique properties. Such studies pave the way for the application of thiophene derivatives in various fields, including optoelectronics and pharmaceuticals (Roman, 2013).

Eigenschaften

IUPAC Name |

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2S/c26-21(23-12-10-18-8-4-3-5-9-18)22(27)24-16-20(19-11-15-28-17-19)25-13-6-1-2-7-14-25/h3-5,8-9,11,15,17,20H,1-2,6-7,10,12-14,16H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQHGLHZKOPEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate](/img/structure/B2994378.png)

![2-(5-bromofuran-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2994380.png)

![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2994381.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2994383.png)

![(2R)-2-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]propanoic acid](/img/structure/B2994389.png)

![7-(1-Prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2994391.png)